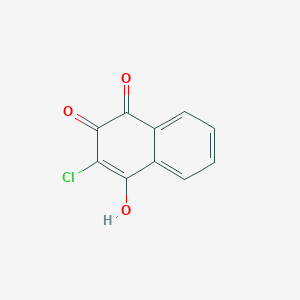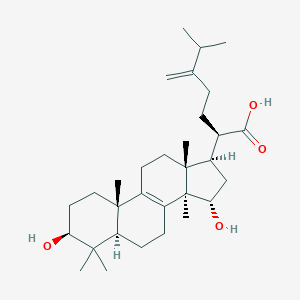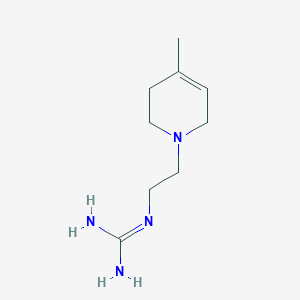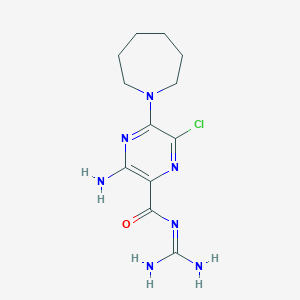
5-(N,N-Hexamethylene)amiloride
Descripción general
Descripción
Synthesis Analysis 5-(N,N-Hexamethylene)amiloride (HMA) has been explored for its potential in various biological activities, including as an inhibitor of human immunodeficiency virus type 1 (HIV-1) replication in cultured human blood monocyte-derived macrophages, suggesting its relevance in the development of new antiviral compounds (Ewart et al., 2004). Additionally, its synthesis and modifications have been systematically evaluated to enhance its properties, such as increased potency against urokinase plasminogen activator (uPA), a target for anticancer activity, without eliciting diuretic or antikaliuretic effects (Buckley et al., 2021).
Molecular Structure Analysis HMA’s molecular structure allows for significant modifications, leading to the creation of derivatives with increased biological activity. For instance, its structure-property relationships have been analyzed in-depth, revealing specific modifications that can significantly enhance its therapeutic potential, especially in cancer treatment through inhibition of uPA with minimal side effects (Buckley et al., 2018).
Chemical Reactions and Properties HMA exhibits specific chemical reactions due to its structure, such as its ability to inhibit Na+/H+ exchangers effectively, which is critical for its function as an inhibitor of cell invasion and migration in cancer therapy. This inhibition is believed to be mediated through interactions with cellular ion exchange mechanisms, highlighting its potential utility in developing novel therapeutic agents (Yang et al., 2010).
Physical Properties Analysis The physical properties of HMA, such as its fluorescence under specific conditions, have been studied to understand better its interactions with biological systems. For instance, HMA can act as a fluorescent probe, with its fluorescence properties modulated by intracellular pH, offering unique opportunities for its use in cellular studies (Giansanti et al., 2012).
Chemical Properties Analysis HMA’s chemical properties, such as its inhibition of the Na+/H+ exchanger, underline its utility in medical research, particularly in studying its effects on cellular processes related to diseases like cancer. Its role in inhibiting proinflammatory cytokine biosynthesis via an IκB-α/NF-κB–dependent mechanism further demonstrates its potential as an anti-inflammatory agent (Haddad & Land, 2002).
Aplicaciones Científicas De Investigación
Anti-HIV-1 Activity
5-(N,N-Hexamethylene)amiloride has been found to inhibit the replication of HIV-1 in cultured human blood monocyte-derived macrophages. It also inhibits the in vitro activities of the HIV-1 Vpu protein, suggesting potential as a lead compound for new anti-HIV-1 drugs (Ewart et al., 2004).
Cardiac Performance Modulation
This compound, along with other amiloride derivatives, has been observed to have a significant impact on cardiac performance. Specifically, it affects peak developed tension and the rates of tension generation and dissipation in the coronary perfusate of the right ventricular wall (Pierce et al., 1993).
Use as a Fluorescent Probe
5-(N,N-Hexamethylene)amiloride can act as a fluorescent probe. Its fluorescence properties are influenced by medium pH, indicating its potential as a biomarker of pH alterations in cell studies (Giansanti et al., 2012).
Antifungal Activity
Recent research identified 5-(N,N-hexamethylene)amiloride as a promising scaffold for antifungal drug development. It exhibits broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens, including multidrug-resistant strains (Vu et al., 2023).
Allosteric Modulation at Adrenergic Receptors
It has been studied for its effects on the human alpha2A-adrenergic receptor, suggesting potential allosteric interactions that could be relevant in pharmacology (Leppik et al., 1998).
Urokinase Plasminogen Activator Inhibition
5-(N,N-Hexamethylene)amiloride shows species-selective inhibition of urokinase plasminogen activator (uPA), a critical factor in tumor cell invasion and migration. This highlights its potential in antimetastasis drug development (El Salamouni et al., 2021).
Immunomodulatory Effects
It exhibits varying effects on human natural killer (NK) activity, highlighting its potential role in immunological responses (de Moraes, 1993).
Safety And Hazards
5-(N,N-Hexamethylene)amiloride is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and Acute Tox. 3 Oral . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN7O/c13-8-10(20-5-3-1-2-4-6-20)18-9(14)7(17-8)11(21)19-12(15)16/h1-6H2,(H2,14,18)(H4,15,16,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJJXVETXFINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162188 | |
| Record name | 5-(N,N-Hexamethylene)amiloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N,N-Hexamethylene)amiloride | |
CAS RN |
1428-95-1 | |
| Record name | Hexamethylene amiloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(N,N-Hexamethylene)amiloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(N,N-Hexamethylene)amiloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(N,N-Hexamethylene)amiloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



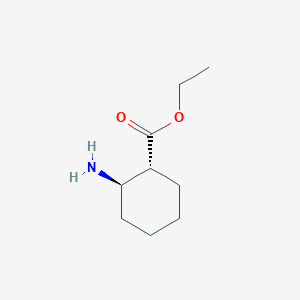
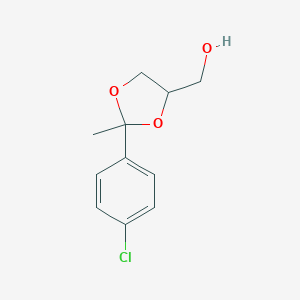
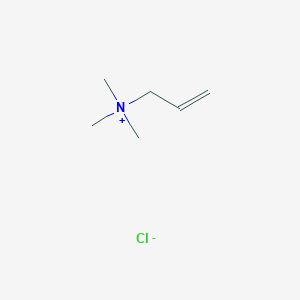
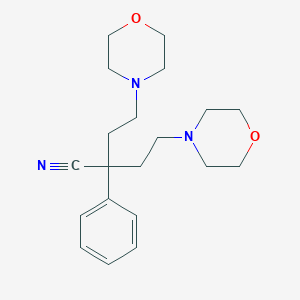
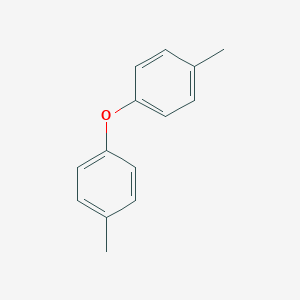
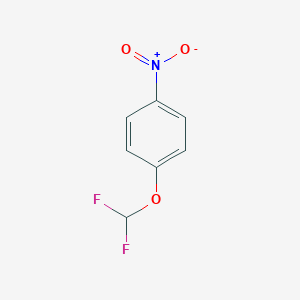
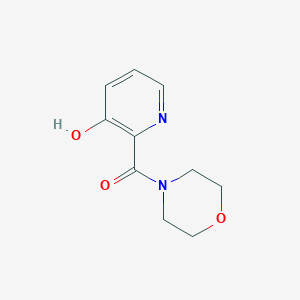
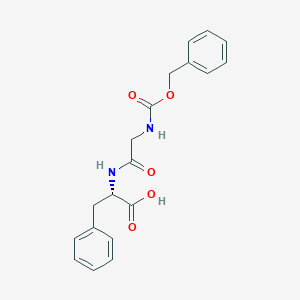
![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)
